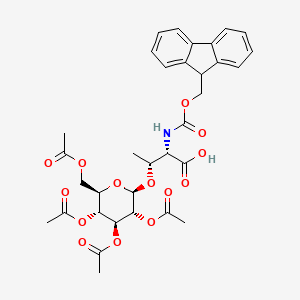

Fmoc-Thr(beta-D-Glc(Ac)4)-OH

Description

Significance of Glycosylated Amino Acids in Peptide Science

Glycosylation, the attachment of sugar moieties (glycans) to proteins, is a vital post-translational modification that profoundly influences the structure and function of proteins. nih.govwikipedia.org Over half of all proteins are estimated to be glycosylated, underscoring the ubiquity and importance of this process. nih.gov These attached glycans are not mere decorations; they play critical roles in a vast array of biological processes, including cell-cell recognition, immune responses, hormone signaling, and protein folding. byjus.comlabinsights.nlglycanage.comthe-scientist.com

Glycoproteins, the products of glycosylation, are integral to maintaining tissue structure, with cell surface glycoproteins being crucial for stabilizing tissues by cross-linking proteins like collagen. byjus.comthoughtco.com They are also fundamental to the immune system, where the carbohydrate portions of antibodies determine their specific antigen-binding capabilities. byjus.comthoughtco.com Furthermore, glycoproteins are involved in blood coagulation, blood type determination, and reproduction. byjus.comglycanage.comthoughtco.com The diverse functions of glycoproteins highlight the necessity of studying the impact of specific glycan structures on peptide and protein function, driving the demand for synthetic methods to produce homogenous glycopeptides for research. labinsights.nlthe-scientist.com

Rationale for Fmoc-Protected Glycosylated Threonine Building Blocks in Solid-Phase Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone technique for the chemical synthesis of peptides. The use of protecting groups is essential to prevent unwanted side reactions during the stepwise addition of amino acids. The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of amino acids in SPPS. numberanalytics.comwikipedia.orgfiveable.me

The key advantages of the Fmoc protecting group include:

Base Lability: It is readily removed under mild basic conditions, typically with piperidine (B6355638), which are orthogonal to the acid-labile protecting groups often used for amino acid side chains and for cleaving the completed peptide from the solid support. numberanalytics.comwikipedia.orgfiveable.me

Stability: The Fmoc group is stable to the acidic conditions used for side-chain deprotection, ensuring the integrity of the N-terminus during these steps. wikipedia.orgtotal-synthesis.com

Compatibility: Fmoc chemistry is compatible with a wide range of modified amino acids, including those that are phosphorylated or glycosylated, which might be sensitive to the harsher conditions of other synthetic strategies. total-synthesis.comnih.gov

Monitoring: The cleavage of the Fmoc group releases a byproduct, dibenzofulvene, which can be monitored by UV spectroscopy, allowing for real-time tracking of the deprotection reaction. wikipedia.org

For the synthesis of O-glycopeptides, where a glycan is attached to the hydroxyl group of a serine or threonine residue, the use of pre-glycosylated Fmoc-amino acid building blocks is a highly effective strategy. creative-biolabs.comrsc.org This "building block" approach involves synthesizing the glycosylated amino acid first and then incorporating it into the growing peptide chain during SPPS. rsc.orgnih.gov This method offers greater control over the stereochemistry and position of the glycan compared to post-synthetic glycosylation of the peptide. rsc.org

Overview of Fmoc-Thr(β-D-Glc(Ac)4)-OH as a Glycopeptide Precursor

Fmoc-Thr(β-D-Glc(Ac)4)-OH is a specific and highly valuable building block for the synthesis of O-glycopeptides. Let's break down its components:

Fmoc (9-fluorenylmethyloxycarbonyl): As discussed, this is the N-terminal protecting group, crucial for its role in Fmoc-based SPPS. fiveable.menumberanalytics.com

Thr (Threonine): This is the amino acid residue to which the sugar is attached via its side-chain hydroxyl group. iris-biotech.de

β-D-Glc(Ac)4: This represents a glucose molecule with a specific stereochemistry (β-anomer) and with its four hydroxyl groups protected by acetyl (Ac) groups. peptide.com The acetyl groups serve to protect the sugar's hydroxyls during the peptide coupling reactions and can be removed later under mild basic conditions. nih.gov

-OH: This indicates the free carboxylic acid group of the threonine, which will participate in the peptide bond formation with the next amino acid in the sequence.

The use of Fmoc-Thr(β-D-Glc(Ac)4)-OH provides a streamlined method for incorporating a protected glucose moiety onto a threonine residue within a peptide chain. This building block is particularly useful for synthesizing glycopeptides to study the effects of O-linked glycosylation. vulcanchem.com The acetyl protection on the glucose is compatible with the Fmoc SPPS strategy, as the acetyl groups are stable during the piperidine-mediated Fmoc deprotection steps and can be removed during the final global deprotection of the peptide. nih.gov However, the steric bulk of the glycosylated amino acid can sometimes lead to reduced coupling efficiency during SPPS. rsc.org

Historical Context and Evolution of O-Glycopeptide Synthesis Methodologies

The chemical synthesis of O-glycopeptides has evolved significantly over the past few decades. Early efforts in the 1980s laid the groundwork for the field, with the introduction of the building block approach using Fmoc-protected O-glycosylated amino acids with ester-protected sugar hydroxyls. nih.gov

Initially, glycopeptide synthesis faced numerous challenges, including the instability of the glycosidic linkage and difficulties in incorporating glycosylated amino acids into peptides. nih.govresearchgate.net Two primary strategies emerged: the building block approach and post-assembly glycosylation . rsc.org

The building block approach, which utilizes pre-synthesized glycosylated amino acids like Fmoc-Thr(β-D-Glc(Ac)4)-OH, has become the more popular strategy. rsc.orgnih.gov This method allows for the precise placement of a defined glycan structure at a specific site in the peptide sequence. rsc.org The synthesis of these building blocks themselves has been a major area of research, with efforts focused on improving yields and stereoselectivity. rsc.orgresearchgate.net

Post-assembly glycosylation, where the glycan is attached to the peptide after its assembly on the solid support, offers an alternative but can be complicated by side reactions and lower yields. rsc.org

The development of more efficient coupling reagents and optimized SPPS protocols has greatly advanced the synthesis of complex glycopeptides. thieme-connect.de Furthermore, chemoenzymatic methods, which combine chemical synthesis with enzymatic transformations, have emerged as powerful tools for creating complex glycan structures on peptides. nih.govresearchgate.net These advancements have made it possible to synthesize increasingly complex and biologically relevant glycopeptides, enabling deeper investigations into the roles of protein glycosylation in health and disease. labinsights.nlacs.org

Properties

IUPAC Name |

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxybutanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H37NO14/c1-16(27(31(39)40)34-33(41)43-14-25-23-12-8-6-10-21(23)22-11-7-9-13-24(22)25)44-32-30(47-20(5)38)29(46-19(4)37)28(45-18(3)36)26(48-32)15-42-17(2)35/h6-13,16,25-30,32H,14-15H2,1-5H3,(H,34,41)(H,39,40)/t16-,26-,27+,28-,29+,30-,32-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSXZIRHPAUPGC-ZJFLVNNCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H37NO14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

671.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for Fmoc Thr Beta D Glc Ac 4 Oh

Direct Glycosylation Approaches for O-Linked Threonine Derivatives

Direct glycosylation involves the formation of the glycosidic bond between a protected threonine acceptor and a glucose donor. This approach is favored for its efficiency, though it presents challenges in controlling the stereochemical outcome at the anomeric center.

Anomeric Control and Stereoselectivity in Beta-Glycoside Formation

The stereoselective synthesis of the β-glycosidic linkage is a paramount challenge in carbohydrate chemistry. frontiersin.orgbeilstein-journals.org The formation of the desired 1,2-trans-glycoside is often achieved through neighboring group participation. beilstein-journals.orgnih.gov In the case of Fmoc-Thr(beta-D-Glc(Ac)4)-OH, the acetyl protecting group at the C-2 position of the glucose donor plays a critical role. beilstein-journals.orgnih.gov This participating group assists in the departure of the anomeric leaving group, leading to the formation of a stable dioxolenium ion intermediate. nih.govnih.gov This intermediate effectively shields one face of the molecule, directing the nucleophilic attack of the threonine's hydroxyl group to the opposite face, resulting in the exclusive formation of the β-anomer. nih.govnih.govfiveable.me

The choice of solvent can also influence the anomeric ratio. For instance, studies have shown that reactions in less polar solvents like toluene (B28343) can favor the formation of the α-product, while more polar solvents may lead to higher proportions of the β-anomer. rsc.org

Lewis Acid Catalysis in Glycosylation Reactions (e.g., BF3·OEt2, Cu(OTf)2, InBr3)

Lewis acids are widely employed to promote the glycosylation of amino acids. nih.govnih.gov They activate the glycosyl donor, facilitating the formation of the glycosidic bond. nih.govnih.gov

Boron trifluoride etherate (BF3·OEt2) has proven effective in promoting the glycosylation of threonine derivatives. tandfonline.comresearchgate.netthieme-connect.de It can be used with peracetylated sugar donors to yield O-linked glycosides in good yields and purities. tandfonline.comresearchgate.net For example, a mixture of a pentaacetate monosaccharide and Fmoc-Thr-OH can be reacted in the presence of BF3·OEt2 to achieve glycosylation. mdpi.com

Copper(II) triflate (Cu(OTf)2) is another efficient catalyst for glycosylation reactions. nih.govresearchgate.net It has been used to catalyze the glycosylation of Fmoc-Thr-OMe with peracetylated N-acetylgalactosamine, yielding the β-product in high yield. nih.gov The reaction conditions, such as time and temperature, can be adjusted to control the stereochemical outcome, with shorter reaction times often favoring the β-anomer. rsc.orgnih.gov

Indium(III) bromide (InBr3) is considered a "minimally competent" Lewis acid that promotes glycosylation while minimizing undesired side reactions. nih.govnih.gov It has been successfully used in the synthesis of Fmoc-threonine glycosides from sugar peracetates. nih.govnih.govresearchgate.net One of the advantages of InBr3 is its tolerance to moderate amounts of water, which simplifies the experimental setup. nih.gov

A comparative overview of these Lewis acids is presented in the table below:

| Lewis Acid | Key Features | Typical Reaction Conditions | Ref. |

| BF3·OEt2 | Effective promoter for glycosylation of threonine derivatives. | Room temperature, CH2Cl2 or acetonitrile (B52724) as solvent. | tandfonline.comresearchgate.netmdpi.com |

| Cu(OTf)2 | Allows for stereodivergent synthesis by altering reaction time. | Refluxing 1,2-dichloroethane (B1671644) (DCE). | rsc.orgnih.gov |

| InBr3 | Minimizes side reactions and is tolerant to moisture. | Refluxing solvent, can be used with amino acid hydrates. | nih.govnih.govnih.gov |

Optimization of Reaction Conditions and Reagent Stoichiometry

The yield and stereoselectivity of the glycosylation reaction are highly dependent on the reaction conditions. beilstein-journals.orgnih.govtandfonline.comresearchgate.net Key parameters that require careful optimization include:

Temperature: Higher temperatures can sometimes lead to anomerization, converting the initially formed β-product to the more thermodynamically stable α-anomer. nih.gov

Reaction Time: Shorter reaction times often favor the kinetic product, which is typically the β-glycoside when neighboring group participation is active. rsc.orgnih.gov Prolonged reaction times can lead to the formation of the α-anomer. nih.gov

Solvent: The polarity of the solvent can influence the stereochemical outcome. rsc.org

Stoichiometry: The molar ratio of the glycosyl donor, acceptor, and Lewis acid catalyst must be carefully controlled to maximize the yield of the desired product and minimize side reactions. tandfonline.comresearchgate.netmdpi.com An excess of the amino acid acceptor is often used to drive the reaction to completion. nih.gov

Role of Protecting Groups in Glucose Moiety for Synthetic Efficiency

Protecting groups are essential in carbohydrate chemistry to ensure regioselectivity and to influence the stereochemical outcome of glycosylation reactions. beilstein-journals.orgnih.govresearchgate.net The acetyl (Ac) groups on the glucose moiety of this compound serve multiple purposes.

The C-2 acetyl group acts as a participating group, ensuring the formation of the β-glycosidic bond through neighboring group participation. beilstein-journals.orgnih.gov The other acetyl groups on the glucose ring "disarm" the glycosyl donor, making it less reactive and preventing unwanted side reactions. beilstein-journals.orgwikipedia.org This "armed-disarmed" strategy allows for sequential glycosylation reactions. wikipedia.org Furthermore, the acetyl groups enhance the solubility of the glycosylated amino acid in organic solvents, facilitating purification by chromatography. These protecting groups are stable under the conditions of Fmoc-based solid-phase peptide synthesis and can be removed at a later stage. nih.govnih.gov

Convergent Synthetic Pathways to this compound and Related Structures

Convergent synthesis offers an alternative to the direct glycosylation of a growing peptide chain. frontiersin.org In this approach, the glycosylated amino acid building block, such as this compound, is synthesized first and then incorporated into the peptide sequence during solid-phase peptide synthesis (SPPS). frontiersin.orgnih.gov

Strategies Involving Pre-formed Glycosyl Donors and Acceptors

This strategy hinges on the preparation of a glycosyl donor, which contains a leaving group at the anomeric position, and a glycosyl acceptor, which is the protected threonine derivative. researchgate.netwikipedia.org The glycosyl donor is activated by a promoter, typically a Lewis acid, to initiate the glycosylation reaction. wikipedia.orgnih.gov

A variety of glycosyl donors can be employed, including glycosyl halides, thioglycosides, and trichloroacetimidates. wikipedia.org The choice of donor and its protecting groups can significantly impact the reactivity and stereoselectivity of the glycosylation. beilstein-journals.orgwikipedia.org The pre-activation of the glycosyl donor before the addition of the acceptor is a technique that can enhance stereocontrol. nih.gov This approach allows for the formation of a reactive intermediate whose subsequent reaction with the acceptor is highly stereoselective. nih.gov

The use of pre-formed glycosylated amino acid building blocks like this compound is a cornerstone of modern glycopeptide synthesis, enabling the construction of complex molecules with defined glycan structures. glytech-inc.com

Development of High-Yielding and Scalable Production Methods for Fmoc-Thr(β-D-Glc(Ac)4)-OH

The demand for significant quantities of glycosylated amino acids for applications like solid-phase peptide synthesis (SPPS) has driven the development of high-yielding and scalable production methods. youngin.com Key strategies focus on optimizing catalyst systems, reaction conditions, and protecting group strategies to maximize efficiency and stereoselectivity.

One notable approach that demonstrates scalability is the use of nickel catalysis for the synthesis of related 1,2-cis-2-amino glycosides. nih.gov For instance, a highly α-selective and scalable synthesis of Fmoc-protected GalNAc-threonine has been achieved on a gram scale (0.5–1 gram) using a Ni(4-F-PhCN)4(OTf)2 catalyst. nih.govacs.org This method resulted in a 66% yield (3.77 g) with excellent α-selectivity. acs.org While this example focuses on a GalNAc moiety, the principles of using a robust catalytic system that functions under mild and operationally simple conditions are transferable to the synthesis of other glycosylated threonine derivatives, including the target β-D-Glc isomer.

Another strategy emphasizes cost-effectiveness and efficiency through the use of more common reagents. Researchers have reported a simple and low-cost route to O-glycosylated amino acids suitable for Fmoc-SPPS starting from peracetylated sugars. rsc.org This method can produce building blocks at a fraction of the commercial cost. rsc.org For example, the glycosylation of Fmoc-Thr-OMe with a β-GalNAc donor using copper(II) triflate (Cu(OTf)2) as a promoter yielded the β-product in an 82% isolated yield. rsc.org The use of a methyl ester as a temporary protecting group for the amino acid's carboxyl group is a key feature, as it can be orthogonally removed after glycosylation. rsc.org While not explicitly demonstrated on a multi-gram scale in the publication, the use of inexpensive and readily available materials suggests its potential for scalable production. rsc.org

The choice of glycosylation promoter and reaction conditions is critical for achieving high yields and the desired stereoselectivity. For instance, mercuric bromide has been used as a promoter in the glycosylation of Fmoc-Thr-OBn with 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride, yielding the β-glycoside in 62% yield. ug.edu.pl The reaction conditions proved effective over a range of scales, from 0.5 to 55 mmol of the glycosyl chloride, without a significant drop in yield. ug.edu.pl

| Catalyst/Promoter | Acceptor | Donor | Yield (%) | Scale | Reference |

| Ni(4-F-PhCN)4(OTf)2 | Cbz-protected threonine residue | C(2)-para-(trifluoromethyl)benzylidenamino trichloroacetimidate (B1259523) donor | 81 | Not specified | nih.gov |

| Cu(OTf)2 | Fmoc-Thr-OMe | β-GalNAc(Ac4) | 82 (β-product) | 258 µmol | rsc.org |

| Mercuric bromide | Fmoc-Thr-OBn | 2-acetamido-2-deoxy-3,4,6-tri-O-acetyl-α-D-glucopyranosyl chloride | 62 (β-product) | 0.5–55 mmol | ug.edu.pl |

| BF3·OEt2 | Fmoc-Thr-OH | Pentaacetate monosaccharide | Not specified | Not specified | mdpi.com |

Purification and Characterization Methodologies for Synthetic Intermediates and the Final Fmoc-Thr(β-D-Glc(Ac)4)-OH Building Block

The successful synthesis of Fmoc-Thr(β-D-Glc(Ac)4)-OH is contingent upon rigorous purification of intermediates and the final product, followed by unambiguous characterization to confirm its identity and purity.

Chromatographic Techniques in Glycosylated Amino Acid Synthesis

Chromatography is an indispensable tool for the purification of glycosylated amino acids and their precursors. Silica (B1680970) gel column chromatography is a widely employed technique for this purpose. rsc.org For example, in the synthesis of Fmoc-Thr[GalNAc(Ac)3]-OMe, the α- and β-anomers were successfully separated using silica gel column chromatography. rsc.org However, the separation of anomers can sometimes be challenging, and in some cases, they may prove inseparable by this method. rsc.orgrsc.org

High-performance liquid chromatography (HPLC) is another powerful technique for both the analysis and purification of glycosylated amino acids. mdpi.com Reversed-phase HPLC (RP-HPLC) is particularly useful for assessing the purity of the final product and for separating it from unreacted starting materials and byproducts. nih.gov For instance, the analysis of a crude reaction mixture for the synthesis of an N-glucosyl amino acid by RP-HPLC clearly distinguished the product from the starting material based on their retention times. nih.gov The hydrophobicity of the acetyl protecting groups on the sugar moiety can significantly increase the retention time of the glycosylated amino acid in RP-HPLC compared to its non-glycosylated counterpart. mdpi.com

Spectroscopic and Analytical Validation of Product Identity and Purity (e.g., NMR, LC-MS)

Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are the cornerstone techniques for the structural elucidation and purity assessment of Fmoc-Thr(β-D-Glc(Ac)4)-OH.

Nuclear Magnetic Resonance (NMR): Both 1D (¹H and ¹³C) and 2D NMR spectroscopy are used to confirm the structure of the synthesized molecule. researchgate.net The anomeric proton (H-1) of the glucose moiety provides crucial information about the stereochemistry of the glycosidic bond. For a β-glycoside, the H-1 signal typically appears as a doublet with a large coupling constant (J-value) of around 8 Hz, indicative of a trans-diaxial relationship with the proton at C-2. ug.edu.pl For example, the β-configuration of a threonine glycoside was confirmed by an H-1 doublet at δ 4.65 ppm with a J1,2 of 8.1 Hz and a C-1 signal in the ¹³C NMR spectrum at δ 98.50 ppm. ug.edu.pl NMR is also used to confirm the presence of the Fmoc group, the threonine backbone, and the acetyl protecting groups on the sugar. Furthermore, time-resolved ¹H NMR can be employed to monitor the progress of coupling reactions in real-time. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an invaluable tool for confirming the molecular weight of the target compound and for monitoring reaction progress. mdpi.com The electrospray ionization (ESI) source is commonly used for these analyses. mdpi.com LC-MS can readily identify the desired product in a complex reaction mixture and can also help in the identification of byproducts. mdpi.com The measured molecular weight of the synthesized compound should be consistent with its theoretically calculated value. mdpi.com

| Analytical Technique | Information Obtained | Reference |

| NMR (¹H, ¹³C, 2D) | Confirmation of β-anomeric configuration, structural integrity of the amino acid and sugar moieties, presence of protecting groups, assessment of racemization, real-time reaction monitoring. | ug.edu.plresearchgate.netnih.gov |

| LC-MS (ESI) | Confirmation of molecular weight, assessment of purity, reaction monitoring, identification of byproducts. | mdpi.com |

Integration of Fmoc Thr Beta D Glc Ac 4 Oh into Solid Phase Peptide Synthesis Spps

Compatibility with Fmoc-Chemistry for Automated Glycopeptide Assembly

The use of Fmoc-Thr(β-D-Glc(Ac)4)-OH is highly compatible with the standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal protection strategy used in automated SPPS. beilstein-journals.org The success of this compatibility hinges on the stability of the various protecting groups and the glycosidic linkage throughout the repetitive cycles of the synthesis.

The key components of this compatibility are:

Stability of the Fmoc Group: The Nα-Fmoc group is reliably cleaved under mild basic conditions, typically with a solution of 20% piperidine (B6355638) in N,N-dimethylformamide (DMF), without affecting other protecting groups. chempep.comuci.edu

Stability of the Acetyl Groups: The O-acetyl (Ac) groups protecting the hydroxyls of the glucose moiety are stable to the mild basic conditions of Fmoc deprotection. nih.govnih.gov This ensures the sugar remains protected throughout the chain assembly.

Stability of the Glycosidic Bond: The β-O-glycosidic linkage between the threonine side chain and the glucose is stable to both the basic piperidine treatments for Fmoc removal and the strong acidic conditions (e.g., trifluoroacetic acid cocktails) used for the final cleavage from the resin and removal of side-chain protecting groups like tBu. nih.gov

Automation: The robustness of this protection scheme makes Fmoc-Thr(β-D-Glc(Ac)4)-OH well-suited for use in automated peptide synthesizers, which streamline the repetitive coupling and deprotection cycles required for building complex glycopeptides. rsc.org The use of pre-formed, well-characterized glycosylated building blocks simplifies the process, making the synthesis of homogeneous glycopeptides more routine and accessible. rsc.orgspringernature.com

While generally robust, the alkaline conditions used for Fmoc deprotection can potentially cause β-elimination of the O-linked glycan on threonine residues, although this is a greater concern for unprotected or differently protected glycans. nih.govnih.gov However, the acetyl protection scheme on Fmoc-Thr(β-D-Glc(Ac)4)-OH is considered reliable for standard Fmoc-SPPS protocols. nih.gov

Optimization of Coupling Protocols for Fmoc-Thr(β-D-Glc(Ac)4)-OH Incorporation

The successful incorporation of the sterically bulky Fmoc-Thr(β-D-Glc(Ac)4)-OH building block requires careful optimization of the coupling reaction to achieve high efficiency and minimize side reactions. The large, protected sugar moiety can hinder the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide, leading to slower reaction rates and the potential for incomplete couplings. rsc.orgrsc.org

The choice of coupling reagent is critical for activating the carboxylic acid of the incoming glycosylated amino acid and facilitating amide bond formation. For challenging couplings, including those involving sterically hindered residues like glycosylated threonine, aminium/uronium salt-based reagents are preferred over carbodiimides due to their higher reactivity and lower risk of racemization. nih.govbachem.com

Commonly used coupling systems include:

HBTU/HOBt/DIPEA: 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU), often used with an additive like 1-Hydroxybenzotriazole (HOBt) and a base such as N,N-Diisopropylethylamine (DIPEA), is a robust and widely used system for standard and glycopeptide SPPS. nih.govpeptide.com

HATU/DIPEA: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is generally considered more reactive than HBTU and is particularly effective for difficult couplings, including the incorporation of glycosylated amino acids. rsc.orgbeilstein-journals.orgbachem.com It is often the reagent of choice for overcoming the steric hindrance imposed by the glycan.

The selection between these reagents often depends on the specific peptide sequence and the observed difficulty of the coupling.

| Reagent/Additive | Full Name | Role | Typical Use Case |

| HBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Coupling Reagent (Activator) | Standard and challenging couplings. nih.govnih.gov |

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Coupling Reagent (Activator) | Highly effective for sterically hindered couplings. rsc.orgbachem.com |

| HOBt | 1-Hydroxybenzotriazole | Additive | Suppresses racemization and improves coupling efficiency. peptide.comnih.gov |

| DIPEA | N,N-Diisopropylethylamine | Base | Maintains basic conditions required for the coupling reaction. |

To drive the coupling reaction to completion and overcome steric hindrance, it is common practice to use a molar excess of the activated glycosylated amino acid and the coupling reagents relative to the reactive sites on the resin. Reaction times are also adjusted accordingly.

Molar Excess: For difficult couplings involving Fmoc-Thr(β-D-Glc(Ac)4)-OH, a 3- to 5-fold molar excess of the amino acid and coupling reagents is often employed. nih.gov This high concentration helps to increase the reaction rate and ensure that all available N-terminal amines on the resin are acylated.

Reaction Times: Coupling times can range from 1 to 3 hours or even longer to ensure completion. nih.gov The progress of the reaction is typically monitored using a qualitative method like the Kaiser test, which detects free primary amines. iris-biotech.de A negative Kaiser test (yellow beads) indicates a complete reaction.

High-Temperature Approaches: An alternative strategy involves using elevated temperatures (e.g., 90 °C) and high-shear mixing. rsc.orgresearchgate.net This can dramatically accelerate the coupling, allowing for the use of a much lower molar excess (e.g., 1.2 equivalents) and significantly shorter reaction times (e.g., 60 seconds). rsc.orgunifi.it

| Parameter | Standard Protocol | High-Temperature Protocol |

| Molar Excess of Amino Acid | 3 - 5 equivalents nih.gov | 1.2 - 1.5 equivalents rsc.org |

| Reaction Time | 1 - 3 hours nih.gov | 30 - 60 seconds rsc.orgunifi.it |

| Temperature | Room Temperature | 90 °C rsc.org |

Incomplete coupling is the primary challenge when incorporating Fmoc-Thr(β-D-Glc(Ac)4)-OH, leading to deletion sequences that are difficult to separate from the target glycopeptide. Several strategies are employed to ensure complete reactions and minimize side products.

Double Coupling: If a coupling reaction is found to be incomplete after the standard time, a common strategy is to repeat the coupling step with a fresh solution of activated amino acid before proceeding to the next Fmoc deprotection. biotage.com

Capping: To prevent unreacted N-terminal amines from reacting in subsequent cycles (which would form deletion sequences), they can be permanently blocked or "capped." This is typically done by acetylation using acetic anhydride (B1165640) and a base like DIPEA. Capping ensures that any incomplete sequences are terminated and can be more easily purified away from the full-length product. gyrosproteintechnologies.com

Minimizing β-Elimination: While the acetyl groups offer good protection, the risk of base-catalyzed β-elimination of the O-linked glycan from threonine still exists. nih.gov This side reaction involves the abstraction of the α-proton of the amino acid residue, leading to the elimination of the sugar moiety. To mitigate this, exposure to the basic conditions of piperidine during Fmoc deprotection should be kept as short as possible while still ensuring complete deprotection. iris-biotech.de Using additives like HOBt in the deprotection solution has also been reported to suppress some base-driven side reactions. peptide.com

Influence of Glycosylated Building Block Incorporation on Peptide Chain Elongation

The introduction of glycosylated amino acid building blocks, such as Fmoc-Thr(beta-D-Glc(Ac)4)-OH, into the standard SPPS workflow presents unique challenges that can significantly influence the efficiency of peptide chain elongation. americanpeptidesociety.org While SPPS is a robust method for synthesizing peptides, the incorporation of bulky and structurally complex moieties like acetylated glycans can hinder the process. rsc.orgjpt.com

To mitigate these issues, modifications to standard SPPS protocols are often necessary. This can include the use of more potent coupling reagents, such as HBTU or HATU, to maximize coupling efficiency. americanpeptidesociety.org Additionally, strategies like microwave-assisted synthesis have been employed to disrupt the formation of secondary structures on the resin, thereby improving chain elongation. nih.gov

Effects of Site and Number of Glycosylations on SPPS Yields and Purity

The yield and purity of synthetic glycopeptides are directly impacted by the location and density of glycosylation sites within the peptide sequence. rsc.orgnih.gov The synthesis of peptides with multiple glycosylation sites is particularly challenging, as the cumulative steric hindrance from several bulky glycan moieties can lead to a dramatic decrease in coupling efficiency. rsc.org

The position of the glycosylation can also play a role. A glycosylated residue located within a sterically crowded region of the peptide sequence may present more of a synthetic challenge than one in a less hindered position. Research has shown that the synthesis of glycopeptides containing multiple N-glycosylated sites is often hampered by these difficult couplings, which necessitates the use of large excesses of reagents and time-consuming steps to drive the reactions to completion. rsc.org To overcome this, approaches combining high-temperature synthesis with low-loading solid supports have been developed to improve yields and purity for multi-glycosylated peptides. rsc.org

| Factor | Effect on SPPS | Consequence | Mitigation Strategy |

|---|---|---|---|

| Number of Glycosylation Sites | Cumulative steric hindrance increases with each added glycan. rsc.org | Dramatically reduced coupling efficiency, leading to low overall yield and purity. rsc.orggyrosproteintechnologies.com | Use of low-loading resins, high-temperature synthesis, and optimized coupling reagents. rsc.org |

| Site of Glycosylation | Glycosylation within a sterically hindered sequence can exacerbate coupling difficulties. nih.gov | Increased likelihood of truncated or deletion sequences. gyrosproteintechnologies.com | Sequence-specific optimization of coupling times and reagents. academie-sciences.fr |

| Peptide Aggregation | Bulky glycans can promote on-resin aggregation of the growing peptide chain. rsc.org | Inaccessible reactive sites, leading to failed couplings and low yields. americanpeptidesociety.org | Microwave-assisted synthesis, use of solubilizing linkers or special solvent conditions. americanpeptidesociety.orgnih.gov |

Challenges Associated with Steric Hindrance in Glycosylated Peptide Assembly

Steric hindrance is a paramount challenge in the assembly of glycopeptides via SPPS. rsc.org The large, three-dimensional structure of the per-O-acetylated glycan attached to the threonine side chain creates a sterically demanding environment around the N-terminus of the growing peptide. peptide.com This bulkiness can physically block or slow down the approach of the incoming activated amino acid, leading to inefficient peptide bond formation. rsc.org

The use of acetyl protecting groups on the glycan's hydroxyls is, in part, a strategy to reduce this steric hindrance compared to other, larger protecting groups. peptide.com Nevertheless, the challenge remains significant. The disturbance caused by steric hindrance is not only dependent on the size of the glycan but can also be influenced by the specific amino acid being coupled. frontiersin.org The combination of a bulky glycosylated residue and a sterically demanding incoming amino acid (e.g., Valine or Isoleucine) can be particularly problematic.

This steric clash can lead to several undesirable outcomes:

Incomplete Couplings: Resulting in deletion sequences where one or more amino acids are missing from the final product. gyrosproteintechnologies.com

Slower Reaction Kinetics: Requiring extended coupling times or double-coupling protocols to achieve acceptable yields, which increases synthesis time and reagent consumption.

Racemization: In some cases, harsh coupling conditions used to overcome steric hindrance can increase the risk of racemization at the activated amino acid's chiral center. academie-sciences.fr

These challenges underscore the necessity of careful planning and optimization in glycopeptide synthesis, often requiring a departure from standard SPPS protocols to successfully assemble the target molecule. academie-sciences.fr

Comparative Analysis of Glycosylated Threonine Building Blocks in SPPS

Distinctions in Synthetic Outcomes with other Acylated Glucose/Galactose Stereoisomers (e.g., Fmoc-Thr(Gal(Ac)4-beta-D)-OH)

The choice of carbohydrate stereoisomer attached to the threonine building block can influence the outcomes of SPPS. While both glucose and galactose are hexopyranoses, they are epimers, differing only in the stereochemistry at the C4 position. This seemingly minor structural difference can have implications for the synthesis.

However, the subtle difference in the orientation of the C4-hydroxyl (axial in galactose, equatorial in glucose) could potentially influence:

Conformational Preferences: The different stereochemistry could induce minor variations in the local conformation of the glycopeptide on the resin, potentially impacting the accessibility of the N-terminus for subsequent couplings.

In practice, both building blocks are considered compatible with standard Fmoc-SPPS protocols, which are robust enough to accommodate such minor stereochemical variations. nih.govresearchgate.net The primary determinant for choosing between a glucose or galactose building block is typically the biological target sequence being synthesized, rather than a significant difference in expected synthetic yield or purity under optimized conditions.

Consideration of Glycan Anomeric Configuration and its Impact on Peptide Structure and Conformation

The anomeric configuration of the glycosidic linkage—whether it is alpha (α) or beta (β)—has a profound impact on the final three-dimensional structure and conformation of the glycopeptide. nih.gov The linkage between the sugar and the threonine residue acts as a crucial pivot point, and its stereochemistry dictates the spatial orientation of the entire glycan relative to the peptide backbone.

NMR studies comparing α- and β-linked glycopeptides have revealed that the stereochemistry at the anomeric center can dramatically affect the backbone conformation. nih.gov For example, in one study, only the β-linked glycopeptide was found to adopt a compact β-turn conformation, while its α-linked counterpart did not. nih.gov This difference was attributed to the formation of specific hydrogen bonds. In the α-linked glycopeptide, hydrogen bonding between the glycan and the central region of the peptide appeared to disrupt the β-turn, whereas in the β-linked version, different intramolecular hydrogen bonds stabilized this secondary structure. nih.gov

This conformational control has significant biological implications, as the structure of a glycopeptide is intimately linked to its function, including protein folding, stability, and molecular recognition events. nih.govfigshare.com The anomeric configuration can influence:

Peptide Secondary Structure: Promoting or inhibiting the formation of structures like β-turns or extended conformations. nih.govnih.gov

Resistance to Proteolysis: Certain conformations induced by glycosylation can shield the peptide backbone from enzymatic degradation. nih.gov

Therefore, the synthesis of glycopeptides requires precise control over the anomeric stereochemistry during the preparation of the initial glycosylated amino acid building block. The use of a building block like this compound ensures the specific incorporation of the β-anomer, which is crucial for obtaining a final product with the desired and biologically relevant conformation. nih.gov

Advanced Research Applications and Methodological Considerations of Fmoc Thr Beta D Glc Ac 4 Oh

Role in Glycopeptide Library Synthesis for Biological Studies

The chemical synthesis of glycopeptides most commonly utilizes a "building block" approach, where a pre-glycosylated amino acid like Fmoc-Thr(beta-D-Glc(Ac)4)-OH is incorporated into a growing peptide chain using standard Fmoc-SPPS protocols. nih.gov This method has become foundational for producing homogeneous glycopeptides for biological investigation, a task that is often impossible through biological expression systems due to the heterogeneity of natural glycosylation. nih.gov

The availability of such building blocks enables the systematic creation of glycopeptide libraries, where the position, type, and density of the glycan can be precisely varied. These libraries are powerful tools for dissecting structure-function relationships. For example, by synthesizing a series of related glycopeptides, researchers can investigate the substrate specificity of enzymes involved in glycan processing, such as galactosyltransferases. nih.gov This approach allows for a detailed mapping of how specific glycan structures influence molecular recognition and enzymatic activity. The synthesis of multiple, distinct glycopeptides is essential for understanding the nuanced roles that glycosylation plays in biological systems. nih.govresearchgate.net

| Application of Glycopeptide Library | Research Goal | Key Finding |

| Enzyme Specificity Studies | To determine how glycan structure affects the activity of a galactosyltransferase. | The enzyme's activity is highly dependent on the specific glycan presented by the peptide backbone. nih.gov |

| Mucin-Type Glycopeptides | To mimic tumor-associated antigens for immunological studies. | Synthetic glycopeptide libraries allow for the development of potential anti-cancer vaccine candidates. nih.gov |

| Signal Transduction Probes | To investigate the role of O-GlcNAc modification in cellular signaling. | Libraries of peptides with and without glycosylation help elucidate the "on/off" switching mechanisms akin to phosphorylation. researchgate.net |

This table summarizes the applications of glycopeptide libraries synthesized using building blocks like this compound in various biological studies.

Strategies for Investigating Glycosylation Effects on Peptide Conformation and Stability

Glycosylation is a pivotal post-translational modification that can significantly alter the conformation, stability, and function of peptides and proteins. clearalzheimers.carsc.org this compound is instrumental in synthesizing the precisely defined glycopeptides needed to study these structural effects.

Furthermore, glycosylation has been linked to enhanced protein stability by preventing unfolding and aggregation. clearalzheimers.ca Research into neurodegenerative diseases like Alzheimer's has shown a correlation between decreased levels of O-GlcNAcylation and disease pathology, suggesting that the glycan plays a role in maintaining protein homeostasis. clearalzheimers.ca By synthesizing specific glycopeptides, researchers can conduct in vitro stability assays, such as thermal or chemical denaturation studies, to quantify the stabilizing effect of the glycan.

| Analytical Technique | Purpose in Glycopeptide Studies | Information Gained |

| NMR Spectroscopy | To determine the 3D structure of glycopeptides in solution. | Reveals changes in peptide backbone conformation and glycan orientation. researchgate.net |

| Circular Dichroism (CD) | To analyze the secondary structure (e.g., alpha-helix, beta-sheet) of glycopeptides. | Assesses whether glycosylation induces or disrupts ordered structural elements. |

| Molecular Dynamics (MD) | To simulate the movement and interactions of atoms in a glycopeptide over time. | Provides insights into conformational flexibility and the energetic landscape of glycan-peptide interactions. rsc.org |

| Differential Scanning Calorimetry (DSC) | To measure the thermal stability of a glycopeptide. | Quantifies the increase in melting temperature (Tm), indicating enhanced stability due to glycosylation. |

This table outlines common strategies and techniques used to investigate how glycosylation, enabled by synthetic building blocks, affects peptide structure and stability.

Utilization in Studies of Enzymatic Degradation of Glycosylated Peptides

A primary function attributed to glycosylation is the protection of peptides and proteins from proteolytic degradation. rsc.orgresearchgate.net The bulky glycan can sterically hinder the access of proteases to their cleavage sites on the peptide backbone. nih.gov The use of this compound allows for the synthesis of glycopeptides with defined glycosylation sites, enabling systematic studies of this shielding effect.

In a typical assay, a synthetic glycopeptide and its non-glycosylated control are incubated with a specific protease, such as chymotrypsin (B1334515) or thermolysin. The rate of degradation is then monitored over time using techniques like High-Performance Liquid Chromatography (HPLC) or mass spectrometry. mdpi.com Such studies have frequently demonstrated that glycosylated peptides are significantly more resistant to cleavage. nih.govrsc.org

Interestingly, research has also revealed that the effect of glycosylation on enzymatic degradation can be complex. In some contexts, particularly with peptides containing D-amino acids, glycosylation can surprisingly promote enzymatic degradation. mdpi.com Molecular docking studies suggest that in these cases, the glycan may enhance interactions between the peptide and the enzyme, facilitating cleavage. mdpi.com This highlights the importance of using well-defined synthetic substrates to uncover the multifaceted roles of glycosylation in modulating peptide stability in the presence of enzymes.

Development of Novel Analytical Techniques for Glycopeptide Characterization Derived from this compound

The analysis of glycopeptides presents a significant analytical challenge due to their complex structure, comprising both a peptide sequence and a labile glycan moiety. The creation of synthetic glycopeptides using building blocks like this compound has been a driving force in the development and refinement of analytical methods, particularly mass spectrometry (MS). rsc.org

Tandem mass spectrometry (MS/MS) is the cornerstone of glycopeptide characterization. creative-proteomics.com However, different fragmentation techniques are required to effectively sequence the peptide backbone and the glycan structure. Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD) are effective for cleaving glycosidic bonds and identifying the glycan composition, but can lead to the loss of the entire glycan, obscuring the peptide sequence. creative-proteomics.comnih.gov

To overcome this, electron-driven dissociation methods like Electron Transfer Dissociation (ETD) and Electron Capture Dissociation (ECD) were developed. creative-proteomics.com These techniques preferentially cleave the peptide backbone while leaving the labile glycan intact on the resulting fragment ions. creative-proteomics.comnih.gov This allows for confident localization of the glycosylation site and sequencing of the underlying peptide. nih.gov The development of hybrid fragmentation methods, such as EThcD (combining ETD and HCD), provides comprehensive structural information by generating fragments from both the peptide and the glycan in a single experiment. creative-proteomics.comnih.gov These advanced MS techniques are essential for verifying the structure of synthetic glycopeptides and for identifying unknown glycosylation sites in complex biological samples. creative-proteomics.comnih.gov

| MS Fragmentation Method | Primary Cleavage Site | Key Advantage for Glycopeptides |

| Collision-Induced Dissociation (CID) | Glycosidic bonds | Provides information on glycan composition and branching. creative-proteomics.com |

| Higher-Energy Collisional Dissociation (HCD) | Glycosidic and peptide bonds | Generates diagnostic oxonium ions confirming glycan presence. nih.gov |

| Electron Transfer Dissociation (ETD) | Peptide backbone (N-Cα bond) | Preserves labile glycan modifications, allowing for site localization. creative-proteomics.comnih.gov |

| Electron Transfer Higher-Energy Collision Dissociation (EThcD) | Both peptide and glycosidic bonds | Provides comprehensive sequence data for both the peptide and the glycan in one analysis. creative-proteomics.comnih.gov |

This table compares different mass spectrometry fragmentation techniques crucial for the characterization of glycopeptides synthesized using this compound.

Future Perspectives in Glycopeptide Engineering and Chemical Biology through this compound

The continued availability and application of glycosylated amino acid building blocks are set to drive significant advances in glycopeptide engineering and chemical biology. One of the most promising frontiers is the development of novel therapeutics, including synthetic glycopeptide-based vaccines against cancer. nih.gov By incorporating tumor-associated carbohydrate antigens into peptide sequences, researchers can create mimics of cancer cell surface markers to elicit a targeted immune response. nih.gov

Furthermore, as synthetic methods become more efficient, the creation of increasingly complex and rare glycan structures will become feasible. nih.govrsc.org This will allow scientists to probe the functions of unusual glycosylation patterns that are difficult to isolate from natural sources. Chemoenzymatic approaches, which combine the precision of chemical synthesis with the efficiency of enzymatic glycosylation, are expanding the diversity of accessible glycopeptide structures. rsc.orgnih.gov

The ability to synthesize precisely defined glycopeptides will also continue to be crucial for understanding the fundamental mechanisms of diseases associated with aberrant glycosylation, such as neurodegenerative disorders and diabetes. clearalzheimers.ca By providing tools to study how specific O-GlcNAc modifications impact protein structure and function, research in this area may ultimately contribute to the development of new therapeutic strategies. clearalzheimers.ca The foundational role of building blocks like this compound ensures their continued importance in pushing the boundaries of our understanding of the glycocode.

Q & A

Basic: What synthetic strategies are recommended for incorporating Fmoc-Thr(β-D-Glc(Ac)₄)-OH into solid-phase peptide synthesis (SPPS)?

Methodological Answer:

Fmoc-Thr(β-D-Glc(Ac)₄)-OH, a glycosylated threonine derivative, requires careful handling during SPPS due to steric hindrance from the acetylated glucose moiety. Key strategies include:

- Pre-activation with coupling agents : Use DIC (diisopropylcarbodiimide) with DMAP (4-dimethylaminopyridine) to enhance coupling efficiency, as bulky protecting groups (e.g., acetylated sugars) slow reaction kinetics .

- Extended coupling times : Glycosylated amino acids exhibit slower coupling rates compared to non-glycosylated analogs. For example, Fmoc-Thr(β-D-Glc(Ac)₄)-OH may require 2–4 hours per coupling step, monitored via HPLC-MS .

- Temperature control : Reactions performed at 35°C under anhydrous conditions improve solubility and reduce side reactions .

Basic: How can researchers purify peptides containing Fmoc-Thr(β-D-Glc(Ac)₄)-OH after resin cleavage?

Methodological Answer:

Purification challenges arise from the hydrophilicity of glycosylated residues and acetylated sugar groups:

- Reverse-phase HPLC : Use C18 columns with gradients of acetonitrile/water (0.1% TFA) to resolve glycosylated peptides. The acetyl groups increase hydrophobicity, aiding separation .

- LC-MS validation : Confirm molecular weight and glycosylation integrity post-purification. Acetyl groups (~43 Da each) should appear as distinct mass increments .

- Lyophilization : Ensure peptides are freeze-dried in acidic buffers (e.g., 0.1% acetic acid) to stabilize glycosidic bonds .

Advanced: What side reactions occur during Fmoc deprotection of peptides containing Fmoc-Thr(β-D-Glc(Ac)₄)-OH, and how can they be mitigated?

Methodological Answer:

Piperidine-mediated Fmoc deprotection (20% in DMF) may inadvertently cleave acetyl groups or glycosidic bonds:

- Partial deacetylation : Piperidine’s nucleophilicity can hydrolyze acetyl groups, leading to heterogeneous products. Mitigate by reducing deprotection time (<5 minutes) and using milder bases like 2% DBU in DMF .

- Glycosidic bond cleavage : Acidic conditions during resin cleavage (e.g., 95% TFA) may hydrolyze β-D-Glc(Ac)₄. Use scavengers (e.g., triisopropylsilane) and limit cleavage time to 1–2 hours .

- Validation : Post-cleavage, analyze peptides via MALDI-TOF MS to confirm retention of glycosylation .

Advanced: How does the glycosylation pattern of Fmoc-Thr(β-D-Glc(Ac)₄)-OH influence coupling efficiency in SPPS?

Methodological Answer:

The β-D-Glc(Ac)₄ group introduces steric hindrance, reducing coupling rates:

- Relative reactivity : Glycosylated threonine derivatives exhibit ~30–50% lower coupling efficiency compared to non-glycosylated analogs (e.g., Fmoc-Thr(tBu)-OH) .

- Kinetic data : In SPPS, Fmoc-Thr(β-D-Glc(Ac)₄)-OH shows a relative reaction rate of 0.70 ± 0.03 compared to Fmoc-Thr(OH), necessitating double coupling protocols .

- Silyl protection : Substituting acetyl groups with TBDMS (tert-butyldimethylsilyl) protection improves coupling yields by reducing steric bulk but requires post-synthesis deprotection .

Advanced: What analytical techniques are critical for characterizing peptides synthesized with Fmoc-Thr(β-D-Glc(Ac)₄)-OH?

Methodological Answer:

- NMR spectroscopy : ¹H- and ¹³C-NMR confirm glycosylation site specificity. Acetyl methyl protons (~2.0 ppm) and anomeric protons (4.5–5.5 ppm) are diagnostic .

- Circular dichroism (CD) : Assess conformational changes induced by glycosylation, particularly in peptides targeting lectin-binding domains .

- Enzymatic digestion : Use glycosidases (e.g., β-glucosidase) to verify sugar moiety accessibility, followed by MS to confirm cleavage sites .

Advanced: How stable is Fmoc-Thr(β-D-Glc(Ac)₄)-OH under long-term storage conditions?

Methodological Answer:

- Storage conditions : Store at −20°C under argon to prevent hydrolysis of acetyl groups. Lyophilized peptides remain stable for >1 year, while solutions in DMF/DMSO degrade within weeks .

- Degradation markers : Monitor via HPLC for peaks corresponding to deacetylated or hydrolyzed products. A 5% increase in impurity over baseline indicates instability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.